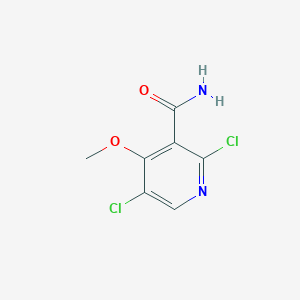

2,5-dichloro-4-methoxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 2,5-dichloro-4-methoxynicotinamide often involves multiple steps, including cyclization, chloridization, and methoxylation processes. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization under optimal conditions yields a product with a purity higher than 99.5% (Liu Guo-ji, 2009). Such methods might be adaptable for synthesizing this compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques like X-ray crystallography, as demonstrated in studies on related molecules. For example, the molecular and crystal structure of certain pyridine derivatives has been determined, providing insights into their geometric configuration and intermolecular interactions (R. Askerov et al., 2019).

Scientific Research Applications

1. Understanding Pesticide Toxicity and Mutagenicity

2,4-Dichlorophenoxyacetic acid (2,4-D), similar to 2,5-dichloro-4-methoxynicotinamide, is used globally in agricultural and urban settings to control pests. Studies have focused on its toxicology and mutagenicity. Research trends include exploring occupational risk, neurotoxicity, herbicide resistance, and effects on non-target species, particularly in aquatic environments. Molecular biology, specifically gene expression, and pesticide degradation studies are suggested areas for future research (Zuanazzi et al., 2020).

2. Environmental and Health Risks of Pesticides

Methoxychlor, a pesticide chemically similar to this compound, has been studied for its effects on the male reproductive system in rats, indicating oxidative stress induction and decreased antioxidant enzyme levels in the testis (Latchoumycandane & Mathur, 2002).

3. Advancements in Herbicide Degradation Technologies

A novel photocatalyst for the degradation of 2,4-Dichlorophenoxyacetic acid, a compound related to this compound, has been developed. This study highlights the potential of TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymer in adsorbing and degrading herbicides, emphasizing its application in environmental remediation (Anirudhan & Anju, 2019).

4. Synthesis of Chemical Intermediates

Research on 2,4-dichloro-5-methoxy-pyrimidine, a compound structurally related to this compound, involves using it as an intermediate compound in chemical synthesis. This showcases the importance of such compounds in broader chemical synthesis applications (Liu Guo-ji, 2009).

5. Bioremediation Strategies

A study on methoxychlor bioremediation by Streptomyces strains demonstrates the potential of using microorganisms to remove pesticides from the environment. This research is relevant for developing strategies to mitigate the environmental impact of chemicals like this compound (Fuentes et al., 2014).

6. Exploring Herbicidal Activities

N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, a group that includes this compound, have been synthesized and tested for herbicidal activities. This highlights the use of these compounds in agricultural research and development (Chen Yu et al., 2021).

properties

IUPAC Name |

2,5-dichloro-4-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-5-3(8)2-11-6(9)4(5)7(10)12/h2H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWPKNXOHAEFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)

![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)

![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)